2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2770360-12-6
VCID: VC11493981
InChI: InChI=1S/C8H9ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
SMILES:
Molecular Formula: C8H10Cl2FNO
Molecular Weight: 226.07 g/mol

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride

CAS No.: 2770360-12-6

Cat. No.: VC11493981

Molecular Formula: C8H10Cl2FNO

Molecular Weight: 226.07 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride - 2770360-12-6

Specification

CAS No. 2770360-12-6
Molecular Formula C8H10Cl2FNO
Molecular Weight 226.07 g/mol
IUPAC Name 2-amino-2-(5-chloro-2-fluorophenyl)ethanol;hydrochloride
Standard InChI InChI=1S/C8H9ClFNO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H
Standard InChI Key XYLWIDXDLLWXJF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)C(CO)N)F.Cl

Introduction

2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is a synthetic organic compound that has garnered attention in scientific research due to its unique structural properties and potential pharmacological applications. This compound features an amino alcohol structure, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a substituted phenyl ring.

Synthesis and Chemical Reactivity

The synthesis of 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride typically involves multi-step organic synthesis techniques. These methods often include reactions that form the substituted phenyl ring and the amino alcohol moiety. The compound's chemical reactivity can be explored through various types of reactions, including those that modify the amino group or the hydroxyl group.

Potential Applications

This compound is notable for its potential pharmacological applications due to its structural properties. Interaction studies involving 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride are crucial for understanding its pharmacodynamics and pharmacokinetics. Potential interactions include studies with biological targets such as enzymes or receptors, which could provide insights into its therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride. These include:

Compound NameMolecular FormulaMolecular WeightUnique Features
(R)-2-Amino-2-(5-chloro-3-fluorophenyl)ethan-1-olC8H10ClFNO226.07Different stereochemistry affecting biological activity
(S)-2-Amino-2-(2-chloro-5-fluorophenyl)ethan-1-olC8H10ClFNO226.08Similar structure but different halogen positioning
(R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-olC8H10ClFNO226.08Variation in chlorine positioning

These compounds differ primarily in their stereochemistry or the positioning of halogen atoms on the phenyl ring, which can significantly influence their biological activity.

Safety and Handling

2-Amino-2-(5-chloro-2-fluorophenyl)ethan-1-ol hydrochloride is classified as harmful if swallowed and can cause skin irritation . Proper handling and storage in an inert atmosphere at room temperature are recommended to minimize risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator